Vincamine N-oxide
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Overview
Description
Vincamine N-oxide is a derivative of vincamine, an indole alkaloid obtained from the leaves of Vinca minor (lesser periwinkle). Vincamine is known for its vasodilatory properties and its ability to increase regional cerebral blood flow . This compound retains these properties and is of interest in various scientific research fields due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vincamine N-oxide typically involves the oxidation of vincamine. One common method is the use of hydrogen peroxide in the presence of a base to form the N-oxide . This reaction can be carried out under mild conditions, making it a convenient method for producing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Vincamine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to vincamine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to vincamine.
Substitution: Various nucleophiles can be used to introduce different functional groups at the N-oxide position.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities and properties .
Scientific Research Applications
Vincamine N-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to explore new chemical transformations.
Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.
Industry: Used in the development of pharmaceuticals and as a lead compound for designing new drugs.
Mechanism of Action
The mechanism of action of Vincamine N-oxide involves its ability to modulate cerebral blood flow. It induces relaxation of vascular and visceral musculature responses to angiotensin II, likely by modifying the flow of calcium across cell membranes . This action enhances blood flow to the brain, which can improve cognitive function and provide neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Vincamine: The parent compound, known for its vasodilatory properties.
Vinpocetine: A derivative of vincamine with enhanced neuroprotective effects.
Eburnamine: Another indole alkaloid with similar biological activities.
Eburnamonine: Structurally related to vincamine and shares similar pharmacological properties.
Uniqueness
Vincamine N-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
51442-60-5 |
---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-20-10-6-11-23(26)12-9-15-14-7-4-5-8-16(14)22(17(15)18(20)23)21(25,13-20)19(24)27-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+,23?/m1/s1 |
InChI Key |
YMNSBLFXXIFOLR-IMWDKWLZSA-N |
Isomeric SMILES |
CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O)[O-] |
Canonical SMILES |
CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O)[O-] |
Origin of Product |
United States |
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